molecular formula C7H11N3O B11920761 (NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11920761
M. Wt: 153.18 g/mol
InChI Key: AWXOWWYYKPERBT-YWEYNIOJSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound with the molecular formula C7H11N3O. It is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4-

InChI Key

AWXOWWYYKPERBT-YWEYNIOJSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=N\O

Canonical SMILES

CC1=C(C(=NN1C)C)C=NO

Origin of Product

United States

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